6-Nitro-4-quinolinecarboxylate
Description
6-Nitro-4-quinolinecarboxylate is a quinoline derivative characterized by a nitro (-NO₂) group at the C6 position and a carboxylate ester (-COOR) at the C4 position.
Properties
Molecular Formula |
C10H5N2O4- |
|---|---|
Molecular Weight |
217.16 g/mol |
IUPAC Name |
6-nitroquinoline-4-carboxylate |
InChI |
InChI=1S/C10H6N2O4/c13-10(14)7-3-4-11-9-2-1-6(12(15)16)5-8(7)9/h1-5H,(H,13,14)/p-1 |
InChI Key |
VORLKHCMDHXIQH-UHFFFAOYSA-M |
SMILES |
C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Structural Features
*Calculated based on molecular formula (C₁₁H₈N₂O₄).
Key Observations:
- Functional Group Differences : The carboxylate ester (C4) may confer better aqueous solubility compared to acrylamide/acrylate derivatives, which are bulkier and more lipophilic.
Spectral and Physicochemical Properties
- 1H NMR: Nitro groups induce pronounced deshielding in adjacent protons. For example, 6m exhibits quinoline proton shifts at δ 8.5–9.0 ppm , whereas nitro-substituted analogs may show upfield shifts due to resonance effects.
- Solubility: Carboxylate esters (e.g., this compound) are more polar than acrylamide derivatives (e.g., 6n), favoring improved solubility in polar solvents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
